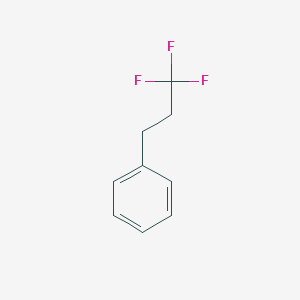

(3,3,3-Trifluoropropyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoropropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMURJDGDBEMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166327 | |

| Record name | 3,3,3-Trifluoropropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1579-80-2 | |

| Record name | 3,3,3-Trifluoropropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoropropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1579-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3,3,3-Trifluoropropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3,3-Trifluoropropyl)benzene is a valuable building block in medicinal chemistry and materials science, owing to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the primary synthetic pathways to access this important molecule. We will delve into the mechanistic intricacies and provide detailed, field-proven protocols for the most effective synthetic strategies, including a two-step approach involving Heck coupling followed by hydrogenation, and a more direct Friedel-Crafts alkylation. Furthermore, an alternative route via Friedel-Crafts acylation and subsequent reduction will be discussed. This document is intended to serve as a practical resource for researchers, offering not just procedural steps, but also the scientific rationale behind the selection of reagents and reaction conditions, thereby empowering chemists to optimize these transformations for their specific needs.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF3), in particular, is a privileged motif due to its profound impact on a molecule's physicochemical and biological properties. This compound serves as a key intermediate for the synthesis of more complex molecules where the trifluoropropylphenyl moiety is desired. This guide will explore the most reliable and scalable methods for its synthesis, with a focus on providing a deep understanding of the underlying chemical principles.

Primary Synthetic Pathways

Two principal and robust strategies for the synthesis of this compound will be discussed in detail:

-

Two-Step Synthesis via Heck Coupling and Hydrogenation: A highly versatile and reliable method that first constructs the carbon-carbon bond between the aromatic ring and the trifluoropropyl precursor, followed by saturation of the newly formed double bond.

-

Direct Synthesis via Friedel-Crafts Alkylation: A more convergent approach that aims to directly introduce the trifluoropropyl group onto the benzene ring in a single step.

An alternative, the Friedel-Crafts Acylation-Reduction Pathway , will also be presented as a viable, albeit longer, synthetic route.

Pathway 1: Two-Step Synthesis via Heck Coupling and Hydrogenation

This pathway is often favored due to its broad substrate scope and high functional group tolerance, characteristic of palladium-catalyzed cross-coupling reactions. The overall transformation is a two-step process:

-

Mizoroki-Heck Reaction: Palladium-catalyzed coupling of an aryl halide with 3,3,3-trifluoropropene to yield β-(trifluoromethyl)styrene.[1][2]

-

Catalytic Hydrogenation: Reduction of the styrenic double bond to afford this compound.

Step 1: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an sp2-hybridized carbon of an aryl halide and an sp2-hybridized carbon of an alkene.[2] In this specific application, an aryl halide (typically iodobenzene or bromobenzene for higher reactivity) is coupled with 3,3,3-trifluoropropene in the presence of a palladium catalyst and a base.[1][3]

The catalytic cycle of the Heck reaction is a well-established sequence of organometallic transformations:[2][3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species.

-

Reductive Elimination: The base promotes the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst.

Diagram of the Mizoroki-Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

This protocol is adapted from established procedures for Heck reactions with fluorinated alkenes.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Iodobenzene | 204.01 | 2.04 g | 10.0 mmol |

| 3,3,3-Trifluoropropene | 96.05 | ~1.5 g | ~15 mmol |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 22.5 mg | 0.1 mmol (1 mol%) |

| Triphenylphosphine (PPh₃) | 262.29 | 105 mg | 0.4 mmol (4 mol%) |

| Triethylamine (Et₃N) | 101.19 | 2.1 mL | 15.0 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

Procedure:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (22.5 mg, 0.1 mmol) and triphenylphosphine (105 mg, 0.4 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add N,N-dimethylformamide (DMF, 20 mL), iodobenzene (2.04 g, 10.0 mmol), and triethylamine (2.1 mL, 15.0 mmol) via syringe.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully bubble 3,3,3-trifluoropropene gas (~1.5 g, ~15 mmol) through the solution for 10-15 minutes. Alternatively, a pre-weighed amount of liquefied gas can be added to the cold solution.

-

Seal the Schlenk tube and allow it to warm to room temperature, then heat the reaction mixture to 80-100 °C in an oil bath.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature and dilute with diethyl ether (50 mL).

-

Filter the mixture through a pad of celite to remove the palladium black.

-

Wash the filtrate with water (3 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford β-(trifluoromethyl)styrene.

Causality Behind Experimental Choices:

-

Catalyst System: Palladium(II) acetate is a common and relatively inexpensive palladium source. In the presence of a phosphine ligand like triphenylphosphine, it is reduced in situ to the active Pd(0) species. The phosphine ligand also stabilizes the palladium catalyst and influences its reactivity.

-

Base: Triethylamine is used to neutralize the hydroiodic acid (HI) generated during the reductive elimination step, which is crucial for regenerating the Pd(0) catalyst and driving the catalytic cycle forward.[2]

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and the catalyst system, facilitating the reaction.

-

Temperature: Elevated temperatures are typically required to promote the various steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.

Step 2: Catalytic Hydrogenation

The second step involves the reduction of the double bond of β-(trifluoromethyl)styrene to yield the desired this compound. This is a standard catalytic hydrogenation reaction.

This protocol is a general procedure for the hydrogenation of styrenes.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| β-(Trifluoromethyl)styrene | 172.15 | 1.72 g | 10.0 mmol |

| Palladium on Carbon (10% Pd/C) | - | 86 mg | (5 mol% Pd) |

| Ethanol (EtOH) | 46.07 | 30 mL | - |

| Hydrogen Gas (H₂) | 2.02 | - | - |

Procedure:

-

To a hydrogenation flask, add β-(trifluoromethyl)styrene (1.72 g, 10.0 mmol) and ethanol (30 mL).

-

Carefully add 10% palladium on carbon (86 mg).

-

Connect the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with hydrogen).

-

Evacuate the flask and backfill with hydrogen gas three times.

-

Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing the cessation of hydrogen uptake or by GC-MS analysis of aliquots. The reaction is usually complete within a few hours.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used heterogeneous catalyst for the hydrogenation of alkenes. It provides a large surface area for the reaction to occur.

-

Hydrogen Source: Hydrogen gas is the reducing agent.

-

Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and effectively dissolves the substrate.

-

Pressure: While atmospheric pressure is often sufficient, slightly elevated pressures can increase the rate of reaction.

Diagram of the Two-Step Synthesis Pathway

Caption: Two-step synthesis of this compound.

Pathway 2: Direct Synthesis via Friedel-Crafts Alkylation

A more direct route to this compound is through a Friedel-Crafts alkylation of benzene.[4] This reaction involves the electrophilic substitution of a proton on the benzene ring with the 3,3,3-trifluoropropyl group.

The reaction proceeds through the generation of an electrophilic species from the alkylating agent, which is then attacked by the electron-rich benzene ring.[5][6]

-

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) interacts with the alkylating agent (e.g., 3,3,3-trifluoropropyl halide) to generate a carbocation or a polarized complex that is sufficiently electrophilic.

-

Electrophilic Aromatic Substitution: The π-electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base (often the Lewis acid-halide complex) removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the catalyst.

Diagram of the Friedel-Crafts Alkylation Mechanism

Caption: General mechanism of Friedel-Crafts alkylation.

This protocol is a general procedure that can be adapted for the alkylation of benzene with a suitable 3,3,3-trifluoropropyl synthon.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Benzene | 78.11 | 50 mL | (Excess) |

| 1-Chloro-3,3,3-trifluoropropane | 130.52 | 13.05 g | 100 mmol |

| Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 110 mmol |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add benzene (50 mL) and anhydrous aluminum chloride (14.7 g, 110 mmol).

-

Cool the mixture to 0-5 °C in an ice bath with stirring.

-

Slowly add 1-chloro-3,3,3-trifluoropropane (13.05 g, 100 mmol) from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.

-

Monitor the reaction by GC-MS.

-

Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by dilute hydrochloric acid (e.g., 2 M HCl) until the aluminum salts dissolve.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with benzene or another suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.

-

Purify the residue by fractional distillation under reduced pressure to obtain this compound.

Causality Behind Experimental Choices and Potential Challenges:

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that is highly effective in promoting the formation of the electrophile.[4]

-

Excess Benzene: Benzene is often used in large excess to serve as both a reactant and a solvent, and to minimize polyalkylation, a common side reaction in Friedel-Crafts alkylations.[6]

-

Carbocation Rearrangement: A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations.[6] In the case of 1-chloro-3,3,3-trifluoropropane, the primary carbocation that would initially form is highly unstable. It is likely that the reaction proceeds through a more complex mechanism or that rearrangements could occur.

-

Deactivation: The trifluoromethyl group is strongly electron-withdrawing, which can make the initial alkylation product less reactive than benzene, thus potentially mitigating polyalkylation to some extent.

Alternative Pathway: Friedel-Crafts Acylation and Reduction

This two-step approach circumvents some of the issues associated with direct Friedel-Crafts alkylation, such as polyalkylation and carbocation rearrangements.

-

Friedel-Crafts Acylation: Benzene is acylated with 3,3,3-trifluoropropionyl chloride in the presence of a Lewis acid to form 3,3,3-trifluoro-1-phenylpropan-1-one.[7]

-

Reduction of the Ketone: The resulting ketone is then reduced to the corresponding alkane. Common methods for this reduction include the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).

Diagram of the Friedel-Crafts Acylation-Reduction Pathway

Caption: Friedel-Crafts acylation followed by reduction.

This pathway offers the advantage of producing a single, non-rearranged acylated product. The deactivating nature of the acyl group prevents further reaction on the aromatic ring.

Safety and Handling of Reagents

-

Trifluoromethylating Agents and Precursors: Many organofluorine compounds and their precursors can be toxic and require careful handling in a well-ventilated fume hood.[8][9][10] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, should be worn at all times.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Lewis Acids: Aluminum chloride is a corrosive solid that reacts violently with water, releasing HCl gas. It should be handled in a dry environment.

-

Hydrogen Gas: Hydrogen is a highly flammable gas and should be used with appropriate safety precautions in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic strategies. The two-step Heck coupling and hydrogenation pathway offers a reliable and versatile route with good yields and functional group tolerance. The direct Friedel-Crafts alkylation presents a more convergent but potentially more challenging approach due to the possibility of side reactions. The Friedel-Crafts acylation followed by reduction provides a robust alternative that avoids the common pitfalls of the alkylation reaction. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements of the research project. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable fluorinated building block.

References

-

Palladium-catalyzed oxidative Heck reaction of non-activated alkenes directed by fluorinated alcohol. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 12, 2026, from [Link]

-

Zhang, C.-P., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Retrieved January 12, 2026, from [Link]

-

Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. (2023). Organic Letters - ACS Publications. Retrieved January 12, 2026, from [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Friedel-Crafts Alkylation. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

-

Heck reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. Retrieved January 12, 2026, from [Link]

-

Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018). YouTube. Retrieved January 12, 2026, from [Link]

-

MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. (2020). CF Plus Chemicals. Retrieved January 12, 2026, from [Link]

-

18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Retrieved January 12, 2026, from [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]

-

(A) Cation-controlled hydrogenation of o-(trifluoromethyl)styrene with... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Starting from Styrene: A Unified Protocol for Hydrotrifluoromethylation of Diversified Alkenes. (2021). Retrieved January 12, 2026, from [Link]

-

Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). PMC - NIH. Retrieved January 12, 2026, from [Link]

- Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine. (n.d.). Google Patents.

-

Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

3,3,3-Trifluoro-1-phenylpropan-1-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 4. mt.com [mt.com]

- 5. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3,3,3-Trifluoro-1-phenylpropan-1-one | C9H7F3O | CID 9834155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cfplus.cz [cfplus.cz]

In-depth Technical Guide: Physicochemical Properties of (3,3,3-Trifluoropropyl)benzene

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on the physicochemical properties of (3,3,3-Trifluoropropyl)benzene. As a Senior Application Scientist, the aim is to provide not just data, but a deeper understanding of the causality behind experimental choices and the practical implications of the compound's characteristics. The information is structured to be a self-validating system, grounded in authoritative references to ensure scientific integrity.

Core Molecular and Physical Characteristics

This compound is a substituted aromatic hydrocarbon with the chemical formula C₉H₉F₃. The presence of the trifluoromethyl group is pivotal to its unique properties and applications, particularly in the pharmaceutical and agrochemical industries.

Key Identifiers and Properties:

| Property | Value |

| Molecular Formula | C₉H₉F₃[1] |

| Molecular Weight | 174.16 g/mol [1] |

| CAS Number | 1579-80-2[1][2] |

| IUPAC Name | This compound |

| InChI Key | NLMURJDGDBEMAB-UHFFFAOYSA-N |

| Purity | Typically >97% (GC) |

| Physical State | Liquid at 20°C |

| Storage Temperature | 2-8°C |

Spectroscopic and Chromatographic Profile

A thorough understanding of the spectroscopic and chromatographic behavior of this compound is essential for its identification, characterization, and quality control.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of the parent compound, 3,3,3-trifluoropropene, is available and provides a reference for the fragmentation of the trifluoropropyl group.[4] For this compound, the molecular ion peak would be expected at m/z 174.16.

2.3. Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound. The retention time under specific GC conditions is a key identifier.

Illustrative GC-MS Workflow:

Caption: A generalized workflow for the GC-MS analysis of this compound.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application and for anticipating potential side reactions.

3.1. Synthetic Approaches

One documented method for producing this compound involves a Friedel-Crafts type reaction between 3,3,3-trifluoropropylene and benzene.[5] Another approach involves the reaction of 3,3,3-trifluoropropyl ether with benzene in the presence of hydrogen fluoride.[5] The choice of synthetic route can impact the impurity profile of the final product.

Conceptual Synthesis Pathway:

Caption: A simplified diagram illustrating the Friedel-Crafts synthesis of this compound.

3.2. Reactivity Profile

The benzene ring in this compound can undergo electrophilic aromatic substitution reactions. The trifluoropropyl group is an activating group and is ortho-, para-directing. However, the reactivity can be influenced by the strong electron-withdrawing nature of the trifluoromethyl group.

Applications in Drug Design and Development

The incorporation of fluorine-containing moieties is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[6]

4.1. Role as a Linker and Pharmacophore

The this compound scaffold can be utilized as a linker to connect different pharmacophoric elements in a drug molecule.[6] The fluorine atoms can engage in favorable interactions with biological targets and can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[6]

4.2. Use in PET Imaging Agents

The fluorinated nature of this compound also makes it a potential precursor for the synthesis of ¹⁸F-labeled Positron Emission Tomography (PET) imaging agents.[6]

Safety, Handling, and Regulatory Considerations

5.1. Hazard Identification and Personal Protective Equipment (PPE)

While a specific safety data sheet (SDS) for this compound was not found in the search results, related fluorinated compounds are often flammable liquids and can cause skin and eye irritation.[7] Therefore, appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn.[8][9] Work should be conducted in a well-ventilated area.[8][10]

5.2. Storage and Stability

The compound should be stored in a cool, well-ventilated place, away from heat and open flames.[7] Some fluorinated compounds can be heat-sensitive or may polymerize.[7][10]

5.3. Benzene Contamination in Drug Products

It is critical to note that benzene is a known human carcinogen, and its presence in drug products is strictly regulated.[11] The FDA has alerted drug manufacturers to the risk of benzene contamination, which can arise from various sources, including the degradation of certain active ingredients or impurities in raw materials.[11][12] Therefore, rigorous testing for benzene impurities in any synthesis involving benzene or its derivatives is paramount.

References

-

PrepChem.com. Synthesis of 3,3,3-trifluoropropyl ether. [Link]

-

PubChem. 3,3,3-Trifluoropropene. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

NIST. 3,3,3-Trifluoropropene. [Link]

-

SpectraBase. 3,3,3-trifluoroprop-1-ene - Optional[19F NMR] - Chemical Shifts. [Link]

-

YouTube. Multi-step Synthesis of Substituted Benzenes. [Link]

-

Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. [Link]

-

ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]

-

U.S. Food and Drug Administration. FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs. [Link]

-

National Library of Medicine. Evaluation of Benzene Presence and Formation in Benzoyl Peroxide Drug Products. [Link]

Sources

- 1. This compound CAS#: 1579-80-2 [m.chemicalbook.com]

- 2. This compound | 1579-80-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,3,3-Trifluoropropene [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (3,3,3-Trifluoroprop-1-en-2-yl)benzene | 384-64-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fda.gov [fda.gov]

- 12. Evaluation of Benzene Presence and Formation in Benzoyl Peroxide Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]

(3,3,3-Trifluoropropyl)benzene CAS number 1579-80-2

An In-depth Technical Guide to (3,3,3-Trifluoropropyl)benzene (CAS 1579-80-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of increasing interest in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles for researchers, scientists, and professionals in drug development.

Core Compound Identity and Physicochemical Properties

This compound is a colorless liquid characterized by a benzene ring attached to a propyl chain terminally substituted with a trifluoromethyl group. This trifluoromethyl moiety is a key structural feature, profoundly influencing the molecule's electronic properties, reactivity, and potential as a building block in medicinal chemistry.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The properties of this compound are summarized below. The high electronegativity of the fluorine atoms significantly impacts its physical characteristics compared to its non-fluorinated analog, propylbenzene.

| Property | Value | Source(s) |

| CAS Number | 1579-80-2 | [1][2] |

| Molecular Formula | C₉H₉F₃ | [2][3] |

| Molecular Weight | 174.17 g/mol | [2] |

| Boiling Point | 155-157 °C | [2] |

| Density | 1.131 g/cm³ | [1] |

| Purity | Typically ≥97% | [2] |

| Appearance | Colorless Liquid | N/A |

| Storage Conditions | 2-8 °C, cool, dry place | [1] |

| InChI Key | NLMURJDGDBEMAB-UHFFFAOYSA-N |

Synthesis Methodologies

The synthesis of this compound can be approached through several routes. The choice of method depends on factors such as starting material availability, scalability, and desired purity. The most common approach involves the direct alkylation of benzene.

Synthetic Pathways Overview

Two primary strategies for synthesizing the target molecule are Friedel-Crafts alkylation and a multi-step hydrosilylation-coupling sequence.

Caption: Major synthetic routes to this compound.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes the synthesis via the reaction of benzene with 3,3,3-trifluoropropene using a Lewis acid catalyst.[4] This method is advantageous for its directness. The causality behind this choice is the electrophilic nature of the propene double bond when activated by a strong Lewis acid, which facilitates its attack by the nucleophilic benzene ring.

Materials:

-

Benzene (anhydrous)

-

3,3,3-Trifluoropropene

-

Boron trifluoride (BF₃) or another suitable Lewis acid (e.g., AlCl₃)

-

Anhydrous, non-polar solvent (e.g., dichloromethane or excess benzene)

-

Quenching solution (e.g., ice-cold water or dilute HCl)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Step-by-Step Methodology:

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a gas inlet, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The system must be scrupulously dried to prevent catalyst deactivation by moisture.

-

Charging Reagents: The flask is charged with anhydrous benzene, which can serve as both reactant and solvent. The solution is cooled in an ice bath to 0-5 °C to control the initial exotherm of the reaction.

-

Catalyst Introduction: The Lewis acid catalyst (e.g., BF₃) is slowly introduced into the cooled benzene.

-

Alkene Addition: 3,3,3-Trifluoropropene is bubbled through the reaction mixture at a controlled rate. The temperature should be carefully monitored and maintained below 10 °C during the addition to minimize side reactions such as polyalkylation.

-

Reaction Progression: After the addition is complete, the mixture is allowed to stir at room temperature for several hours. The progress is monitored by an appropriate technique, such as Gas Chromatography (GC), to confirm the consumption of starting materials.

-

Quenching: The reaction is carefully quenched by pouring the mixture over crushed ice or into ice-cold dilute aqueous acid. This step deactivates the catalyst and separates it into the aqueous phase.

-

Workup: The organic layer is separated, washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The key features in NMR, IR, and Mass Spectrometry are highly characteristic due to the molecule's unique structure.[5][6][7][8]

| Technique | Expected Features |

| ¹H NMR | Aromatic (Ar-H): ~7.1-7.4 ppm (multiplet, 5H). Benzylic (Ar-CH₂): ~2.8 ppm (triplet, 2H). Methylene (-CH₂-CF₃): ~2.4 ppm (quartet of triplets, 2H) due to coupling with both the adjacent CH₂ and CF₃ groups. |

| ¹³C NMR | Aromatic (Ar-C): ~126-140 ppm (4 signals). Benzylic (Ar-CH₂): ~35 ppm. Methylene (-CH₂-CF₃): ~30 ppm (quartet, J(C-F) ≈ 25-30 Hz). Trifluoromethyl (-CF₃): ~127 ppm (quartet, J(C-F) ≈ 275-280 Hz). |

| ¹⁹F NMR | Trifluoromethyl (-CF₃): ~ -65 to -70 ppm (triplet, J(F-H) ≈ 10-12 Hz) relative to a standard like CFCl₃. |

| IR Spectroscopy | Aromatic C-H Stretch: 3030-3100 cm⁻¹. Aliphatic C-H Stretch: 2850-2960 cm⁻¹. Aromatic C=C Stretch: ~1600 cm⁻¹ and ~1500 cm⁻¹. C-F Stretch: Strong, broad absorptions in the 1100-1350 cm⁻¹ region. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 174. Key Fragments: m/z = 105 ([M-CF₃]⁺), m/z = 91 (tropylium ion, [C₇H₇]⁺). |

¹H NMR Splitting Pattern Visualization

The coupling between the two methylene groups and the terminal CF₃ group results in a distinctive splitting pattern for the propyl chain protons.

Caption: Proton coupling relationships in the propyl chain of the title compound.

Chemical Reactivity and Applications in Drug Development

The trifluoropropyl group acts as a strong electron-withdrawing group, which significantly influences the reactivity of the benzene ring and provides properties that are highly valuable in medicinal chemistry.

Reactivity Profile

-

Electrophilic Aromatic Substitution (EAS): The -CH₂CH₂CF₃ group is strongly deactivating due to the inductive effect of the CF₃ moiety. This pulls electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself.[9][10] Consequently, harsher conditions (e.g., higher temperatures, stronger catalysts) are required for reactions like nitration, halogenation, or sulfonation. The group acts as a meta-director , guiding incoming electrophiles to the meta position. This is because the carbocation intermediates formed during ortho and para attack are significantly destabilized by the adjacent electron-withdrawing group.[9]

Caption: Meta-directing influence of the trifluoropropyl group in EAS.

-

Benzylic Reactivity: The benzylic protons (on the carbon adjacent to the ring) are not significantly activated for radical reactions compared to toluene, as the electron-withdrawing nature of the rest of the chain does not stabilize a benzylic radical.

Applications and Significance in Drug Discovery

While this compound is primarily a synthetic intermediate, its structural motif is of great importance in drug design. The incorporation of fluorine-containing groups is a well-established strategy to modulate the pharmacological profile of lead compounds.[11]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Introducing a CF₃ group can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the half-life and bioavailability of a drug candidate.[11]

-

Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic. Attaching this moiety can enhance a molecule's ability to cross biological membranes, which is crucial for reaching intracellular targets.

-

Binding Affinity: The strong dipole moment of the CF₃ group can lead to favorable electrostatic or dipole-dipole interactions with amino acid residues in a target protein's binding pocket, potentially increasing binding affinity and potency.[11]

-

Bioisosterism: The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a methyl or isopropyl group, while offering drastically different electronic properties. This allows for fine-tuning of a molecule's steric and electronic profile.

-

Synthetic Building Block: This compound can be used as a starting material to build more complex molecules. For example, it can undergo functionalization on the aromatic ring (at the meta position) to introduce other pharmacophoric elements. It serves as a precursor for compounds like β-Trifluoromethylstyrenes, which are valuable in further chemical synthesis.[12]

Safety and Handling

This compound is a chemical that must be handled by technically qualified personnel using appropriate safety precautions.[1][13]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Prevention: Avoid breathing vapors (P261).[1] Wash hands and exposed skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves, clothing, and eye/face protection (P280).[1]

-

Response: In case of skin contact, wash with plenty of water (P302+P352).[1] If inhaled, remove person to fresh air (P304+P340). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338).[1]

-

Storage: Store in a well-ventilated place and keep the container tightly closed (P403+P233).[1] Store locked up (P405).[1] It is recommended to store in a cool, dry place, often under refrigeration (2-8 °C).

-

-

Handling Guidelines:

-

All operations should be conducted inside a certified chemical fume hood.

-

Ensure adequate ventilation to prevent vapor accumulation.

-

Ground and bond containers when transferring material to prevent static discharge.[14]

-

Avoid contact with strong oxidizing agents.

-

References

-

This compound | 1579-80-2. INDOFINE Chemical Company, Inc. [Link]

-

Synthesis of 3,3,3-trifluoropropyl ether. PrepChem.com. [Link]

-

Benzene, (3,3,3-trifluoropropyl)- | 1579-80-2. Appchem. [Link]

-

Reaction of benzene with 3,3,3-trifluoropropene in the presence of BF3. Filo. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

Ru(II)‐Catalyzed Hydroarylation of in situ Generated 3,3,3‐Trifluoro‐1‐propyne by C−H Bond Activation. PMC - NIH. [Link]

-

Molecular structure, spectroscopic investigation (FT-IR, 1H NMR, 13C NMR and Mass) and quantum chemical calculations. SciSpace. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

Sources

- 1. 1579-80-2 this compound AKSci 4975AD [aksci.com]

- 2. This compound | 1579-80-2 | INDOFINE Chemical Company [indofinechemical.com]

- 3. appchemical.com [appchemical.com]

- 4. Reaction of benzene with 3,3,3-trifluoropropene in the presence of BF3 gi.. [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. scispace.com [scispace.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Ru(II)‐Catalyzed Hydroarylation of in situ Generated 3,3,3‐Trifluoro‐1‐propyne by C−H Bond Activation: A Facile and Practical Access to β‐Trifluoromethylstyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. cpchem.com [cpchem.com]

(3,3,3-Trifluoropropyl)benzene: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoropropylphenyl Moiety

(3,3,3-Trifluoropropyl)benzene is a fluorinated aromatic hydrocarbon of increasing interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique combination of a phenyl ring and a trifluoropropyl chain imparts a desirable set of physicochemical properties, making it a valuable building block in the synthesis of complex molecules. The presence of the trifluoromethyl group (CF3), a key pharmacophore, significantly influences lipophilicity, metabolic stability, and binding affinity of parent molecules, rendering it a strategic component in modern drug design.[1] This guide provides an in-depth overview of the commercial availability, synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound, identified by CAS Number 1579-80-2, is readily available from a variety of commercial chemical suppliers.[2][3] Purity levels typically exceed 97%, with the compound being offered in quantities ranging from milligrams to kilograms, catering to both research and development as well as pilot-scale manufacturing needs. The table below provides a comparative overview of prominent suppliers.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | 250 mg, 1 g, 5 g |

| TCI Chemicals | >97.0% (GC) | Inquire for bulk |

| INDOFINE Chemical Company, Inc. | 97% | 5 g, Inquire for bulk |

| ChemicalBook | Not specified | Multiple suppliers listed |

| AA Blocks | 97% | Inquire for availability |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1579-80-2 | [2][3] |

| Molecular Formula | C₉H₉F₃ | [2] |

| Molecular Weight | 174.16 g/mol | [2] |

| Boiling Point | 155 °C | [2] |

| Density | 1.131 g/cm³ | [2] |

| Refractive Index | 1.437 | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The two most prominent methods are the catalytic hydrogenation of a readily available precursor and the direct Friedel-Crafts alkylation of benzene.

Route 1: Catalytic Hydrogenation of α-(Trifluoromethyl)styrene

This is arguably the most common and efficient laboratory-scale synthesis. The starting material, (3,3,3-Trifluoroprop-1-en-2-yl)benzene, also known as α-(trifluoromethyl)styrene, is commercially available from suppliers such as TCI Chemicals and Sigma-Aldrich.[4][5] The hydrogenation of the double bond is typically achieved with high efficiency using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when working with hydrogen gas and flammable solvents.

-

Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with (3,3,3-Trifluoroprop-1-en-2-yl)benzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: 10% Palladium on carbon (1-5 mol%) is carefully added to the reaction mixture.

-

Hydrogenation: The reactor is sealed and purged several times with nitrogen gas before being pressurized with hydrogen gas (typically 1-10 atm). The reaction mixture is then stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, which can be monitored by TLC, GC, or NMR.

-

Work-up: Upon completion, the reactor is carefully depressurized, and the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by distillation or column chromatography to yield pure this compound.

Caption: Catalytic hydrogenation of α-(trifluoromethyl)styrene.

Route 2: Friedel-Crafts Alkylation of Benzene

The direct alkylation of benzene with a suitable 3,3,3-trifluoropropyl electrophile is another viable synthetic route.[6] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the alkylating agent.[3][7] The choice of the trifluoropropyl source is critical and can include 3,3,3-trifluoropropene or a 3,3,3-trifluoropropyl halide.

Experimental Protocol: Friedel-Crafts Alkylation

Disclaimer: This is a generalized protocol and requires careful handling of corrosive Lewis acids and anhydrous conditions. The reaction should be performed in a well-ventilated fume hood.

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and an excess of dry benzene, which serves as both the reactant and the solvent.

-

Addition of Alkylating Agent: The alkylating agent, for instance, 3-bromo-1,1,1-trifluoropropane (1.0 eq), is dissolved in a small amount of dry benzene and added dropwise to the stirred suspension of AlCl₃ in benzene at a controlled temperature (typically 0-5 °C).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by GC-MS.

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice with concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to afford this compound.

Caption: Friedel-Crafts alkylation of benzene.

Applications in Drug Development

The incorporation of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1] The trifluoromethyl group, in particular, can improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to enhanced binding affinity and bioavailability.

While direct applications of this compound in marketed drugs are not extensively documented, its structural analogue, 1-(3-Bromopropyl)-3-fluorobenzene, serves as a key linker in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[8] SERMs are a critical class of drugs used in the treatment of hormone-receptor-positive breast cancer and osteoporosis.[9] The 3-fluorophenylpropyl moiety is crucial for positioning a basic side chain for optimal interaction with the estrogen receptor.

Given this precedent, this compound is a highly valuable building block for the synthesis of novel SERMs and other therapeutic agents where the introduction of a trifluoropropylphenyl group is desired to fine-tune the pharmacokinetic and pharmacodynamic properties.

Caption: Role in the synthesis of SERMs.

Identification and Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of δ 7.1-7.4 ppm. The benzylic protons (Ar-CH₂-) will likely appear as a triplet around δ 2.7-2.9 ppm, and the methylene group adjacent to the trifluoromethyl group (-CH₂-CF₃) will appear as a quartet of triplets further upfield.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons between δ 125-140 ppm. The benzylic carbon and the carbon adjacent to the CF₃ group will also have characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR will exhibit a single signal, likely a triplet, characteristic of the CF₃ group.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the compound and confirming its molecular weight. The mass spectrum will show the molecular ion peak (m/z = 174.16) and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-C stretching within the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and materials science. Its unique properties, conferred by the trifluoropropylphenyl moiety, make it an attractive component for the design of novel molecules with enhanced performance characteristics. This guide provides a comprehensive technical overview to support researchers in the effective utilization of this valuable compound.

References

-

Synthesis of 3,3,3-trifluoropropyl ether - PrepChem.com. Available at: [Link]

-

Supporting Information - Wiley-VCH. Available at: [Link]

-

Friedel-Crafts Alkylation Reaction - Mettler Toledo. Available at: [Link]

-

Friedel-Crafts Alkylation - Organic Chemistry Portal. Available at: [Link]

-

(A) Cation-controlled hydrogenation of o-(trifluoromethyl)styrene with... - ResearchGate. Available at: [Link]

-

Friedel-Crafts Alkylation - Chemistry Steps. Available at: [Link]

-

Supporting information - SciEngine. Available at: [Link]

-

Catalytic Asymmetric Ionic Hydrogenation of α-Alkyl Styrenes - ACS Publications. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

-

An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO - PMC - NIH. Available at: [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

Measurements of Linear Alkylbenzenes by GC/MS with Interference from Tetrapropylene-Based Alkylbenzenes: Calculation - SCCWRP FTP - Southern California Coastal Water Research Project. Available at: [Link]

-

2 - Organic Syntheses Procedure. Available at: [Link]

-

Structures of the selective estrogen receptor modulators (SERMs) tamoxifen and toremifene, and the aromatase inhibitors (AIs) anastrozole and letrozole - ResearchGate. Available at: [Link]

-

The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PubMed Central. Available at: [Link]

- US6087543A - Fluorinated benzene manufacturing process - Google Patents.

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. Available at: [Link]

-

Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available at: [Link]

-

Combination therapy - Patent US-2012184529-A1 - PubChem. Available at: [Link]

- US7381854B2 - Selective hydrogenation of alpha-methyl-styrene to cumene - Google Patents.

-

What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? - Quora. Available at: [Link]

-

Proton Independent Electrocatalytic Transfer Hydrogenation of Styrene with *( PCP)Ir(H)(Cl)+ and Water - ChemRxiv. Available at: [Link]

-

LIB 4674 identification and quantitation of benzene impurity in sunscreen product - FDA. Available at: [Link]

-

Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline | Agilent. Available at: [Link]

-

16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. Available at: [Link]

- US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents.

- US10813936B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. hpst.cz [hpst.cz]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. mt.com [mt.com]

- 8. digibuo.uniovi.es [digibuo.uniovi.es]

- 9. US3646235A - Catalytic hydrogenation of alpha methyl styrene - Google Patents [patents.google.com]

A Technical Guide to Trifluoromethylated Aromatic Compounds: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

The Ascendancy of the Trifluoromethyl Group in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a privileged position. Its introduction into an aromatic scaffold can profoundly and predictably alter a molecule's physicochemical and biological properties.[3][4]

This guide provides an in-depth exploration of trifluoromethylated aromatic compounds, moving from the fundamental impact of the CF3 group on molecular properties to the sophisticated synthetic strategies used for their creation and their applications in transformative technologies, particularly drug discovery.

Key Contributions of the Trifluoromethyl Group:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][5][6] This often leads to a longer drug half-life and a more predictable pharmacokinetic profile.[5][6]

-

Lipophilicity Modulation: The CF3 group is significantly more lipophilic than a hydrogen or methyl group, with a Hansch-Fujita π constant of approximately +0.88.[3][7][8] This property can be harnessed to enhance a molecule's ability to cross biological membranes, improving absorption and distribution.[4][9]

-

Electronic Effects: As a potent electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby acidic or basic functional groups.[10][11] This electronic modulation can be critical for optimizing a drug's interaction with its biological target.[9]

-

Binding Interactions: The steric bulk of the CF3 group, larger than a methyl group, can promote favorable van der Waals interactions within a protein's binding pocket.[3][7] It can also participate in non-covalent interactions like dipole-dipole and halogen bonding.[3]

The deliberate use of this "super-methyl" group allows chemists to fine-tune molecules, turning promising lead compounds into effective, stable, and safe drugs such as fluoxetine (Prozac), celecoxib (Celebrex), and efavirenz (Sustiva).[10][12][13]

Strategic Synthesis of Trifluoromethylated Aromatics

The installation of a CF3 group onto an aromatic ring requires specialized methods due to the unique reactivity of trifluoromethyl sources. Methodologies can be broadly categorized by the nature of the trifluoromethylating agent: nucleophilic, electrophilic, and radical.

Nucleophilic Trifluoromethylation

These methods involve the reaction of an aryl halide or sulfonate with a nucleophilic "CF3-" equivalent, often mediated by a transition metal, typically copper.[14]

-

The Ruppert-Prakash Reagent (TMSCF3): (Trifluoromethyl)trimethylsilane is one of the most widely used reagents for nucleophilic trifluoromethylation.[15][16] It requires activation by a fluoride source (e.g., TBAF, CsF) to generate a reactive pentacoordinate siliconate intermediate, which then delivers the CF3 nucleophile.[15][17][18] This method is valued for its broad applicability and mild conditions.[15]

-

Copper-Mediated Cross-Coupling: This is a powerful strategy for forming Ar-CF3 bonds, particularly from aryl halides.[19] The classic approach, often called the Ullmann reaction, involves stoichiometric copper powder at high temperatures. Modern catalytic variants utilize a Cu(I) source, a ligand (e.g., 1,10-phenanthroline), and a CF3 source.[20] Inexpensive sources like trifluoroacetate salts can be used, which decarboxylate to provide the CF3 group.[21][22] The reactivity order for the aryl halide is typically I > Br >> Cl.[23]

Table 1: Comparison of Common Nucleophilic Trifluoromethylation Reagents

| Reagent/System | CF3 Source | Typical Catalyst/Initiator | Key Advantages | Key Considerations |

| Ruppert-Prakash | TMSCF3 | Catalytic Fluoride (TBAF, CsF) | Mild conditions, broad substrate scope, commercially available.[15][17] | Requires stoichiometric activator; can be sensitive to moisture. |

| Copper/Trifluoroacetate | CF3CO2Na | Cu(I) salt, Ligand | Inexpensive and atom-economical CF3 source.[19][21] | Often requires high temperatures; limited to aryl iodides/bromides.[19][23] |

| Langlois' Reagent | CF3SO2Na | --- | Inexpensive, generates CF3 radical under oxidative conditions. | Often requires an oxidant; can have side reactions. |

Electrophilic Trifluoromethylation

These methods are ideal for electron-rich aromatic and heteroaromatic substrates. They employ reagents that deliver an electrophilic "CF3+" synthon.

-

Hypervalent Iodine Reagents (Togni Reagents): Togni reagents I and II are now standard tools for electrophilic trifluoromethylation.[24][25][26] They are shelf-stable, crystalline solids that react with a wide range of nucleophiles, including phenols, anilines, and electron-rich heterocycles, often under mild conditions.[1][24][27]

-

Sulfonium Salts (Umemoto Reagents): These S-(trifluoromethyl)diarylsulfonium salts are another class of powerful electrophilic trifluoromethylating agents.[20] They are highly reactive and effective for a broad scope of substrates.

Radical Trifluoromethylation via Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a revolutionary strategy for generating trifluoromethyl radicals under exceptionally mild conditions.[28][29][30]

This approach utilizes a photocatalyst (e.g., Ru(bpy)3Cl2 or Ir(ppy)3) that, upon excitation with visible light, engages in a single-electron transfer (SET) with a CF3 radical precursor like CF3I or Togni's reagent.[29][30][31] The resulting CF3 radical can then be trapped by an aromatic substrate to form the desired product. This methodology is prized for its high functional group tolerance and ability to operate at room temperature.[12][29][30]

Experimental Protocols: A Practical Guide

The following protocols are representative examples of modern trifluoromethylation techniques, providing a starting point for laboratory synthesis.

Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

This procedure details a common method using an inexpensive trifluoromethyl source, adapted from established literature.[19][21]

Objective: To synthesize 1-trifluoromethyl-4-methoxybenzene from 1-iodo-4-methoxybenzene.

Materials:

-

1-iodo-4-methoxybenzene (1.0 mmol, 234 mg)

-

Sodium trifluoroacetate (CF3CO2Na) (2.0 mmol, 272 mg)

-

Copper(I) iodide (CuI) (1.5 mmol, 285 mg)

-

1,10-Phenanthroline (0.3 mmol, 54 mg)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Reaction vessel (e.g., Schlenk tube) with stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add 1-iodo-4-methoxybenzene, sodium trifluoroacetate, copper(I) iodide, and 1,10-phenanthroline.

-

Add 5 mL of anhydrous DMF via syringe.

-

Seal the vessel and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Filter the mixture through a pad of Celite to remove insoluble copper salts.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure trifluoromethylated product.

Protocol 2: Photoredox-Catalyzed Trifluoromethylation of Styrene

This protocol demonstrates a radical-based approach using visible light, adapted from pioneering work in the field.[29][31]

Objective: To synthesize (E)-(3,3,3-trifluoroprop-1-en-1-yl)benzene from styrene.

Materials:

-

Styrene (0.5 mmol, 57 µL)

-

Trifluoromethyl iodide (CF3I) (gas, or solution in a suitable solvent)

-

fac-Ir(ppy)3 (photocatalyst) (0.005 mmol, 3.3 mg)

-

An organic base, e.g., DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.75 mmol, 112 µL)

-

Anhydrous acetonitrile (MeCN) (5 mL)

-

Schlenk tube or vial with a septum and stir bar

-

Visible light source (e.g., blue LED strip, 26W compact fluorescent lamp)

Procedure:

-

In a Schlenk tube, dissolve the photocatalyst fac-Ir(ppy)3 in 5 mL of anhydrous acetonitrile.

-

Add styrene and the organic base (DBU) to the solution.

-

Seal the tube with a septum and degas the solution with nitrogen or argon for 15 minutes.

-

Introduce trifluoromethyl iodide gas into the reaction vessel via a balloon or by bubbling it through the solution for a few minutes.

-

Place the reaction vessel approximately 5-10 cm from the visible light source and begin vigorous stirring.

-

Irradiate the mixture at room temperature for 24 hours. Monitor the reaction by GC-MS.

-

Upon completion, quench the reaction by opening it to the air and removing the light source.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel (eluting with hexanes) to isolate the trifluoromethylated alkene.

Characterization of Trifluoromethylated Aromatics

The definitive characterization of these compounds relies heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR.

-

¹⁹F NMR Spectroscopy: This is the most direct method for observing the trifluoromethyl group. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive.[32] The chemical shift of a CF3 group on an aromatic ring typically appears in the range of -55 to -70 ppm (relative to CFCl3).[32] The signal is highly sensitive to the electronic environment of the aromatic ring, making it an excellent probe for substitution patterns and purity.[33][34]

-

¹H and ¹³C NMR Spectroscopy: The strong electron-withdrawing nature of the CF3 group influences the chemical shifts of nearby protons and carbons. In ¹³C NMR, the carbon of the CF3 group appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The aromatic carbon directly attached to the CF3 group will also show coupling (²JCF).

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the CF3 group (an addition of 69 Da relative to a proton).

Future Outlook

The field of aromatic trifluoromethylation continues to evolve rapidly. Key areas of future development include:

-

Late-Stage Functionalization: Developing methods to install CF3 groups onto complex, drug-like molecules at a late stage in the synthesis is a major goal, as it allows for rapid generation of analogs for structure-activity relationship (SAR) studies.

-

Asymmetric Trifluoromethylation: Creating chiral centers bearing a trifluoromethyl group is a significant challenge.[2] The development of new catalytic asymmetric methods is a highly active area of research.[31]

-

Greener Reagents and Catalysts: A continual push exists for the development of more environmentally benign trifluoromethylating reagents and the use of earth-abundant metal catalysts (e.g., iron) to replace precious metals like iridium and ruthenium.

The trifluoromethyl group is not merely a substituent; it is a strategic tool that empowers chemists to rationally design molecules with superior properties. As synthetic methodologies become more sophisticated and accessible, the prevalence of trifluoromethylated aromatics in pharmaceuticals, agrochemicals, and advanced materials is set to expand even further.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by photoredox catalysis. Nature, 480(7376), 224-228. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]

-

Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. [Link]

-

Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119-2183. [Link]

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]

-

Grushin, V. V. (2010). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 110(11), 6365-6412. [Link]

-

Studer, A. (2012). A "Renaissance" in Radical Trifluoromethylation. Angewandte Chemie International Edition, 51(35), 8950-8962. [Link]

-

Gerstenberger, M. R. C., & Haas, A. (1981). Properties of the Trifluoromethyl Group. Angewandte Chemie International Edition in English, 20(8), 647-667. [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ACS Publications. (2011). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

ACS Publications. (2014). Mechanistic Insight into Copper-Mediated Trifluoromethylation of Aryl Halides: The Role of CuI. [Link]

Sources

- 1. brynmawr.edu [brynmawr.edu]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 11. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 12. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 18. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Togni Reagent II - Enamine [enamine.net]

- 25. Togni reagent - Enamine [enamine.net]

- 26. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]

- 27. Togni reagent II - Wikipedia [en.wikipedia.org]

- 28. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 33. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on Trifluoromethyl-Containing Benzenes

Introduction: The Trifluoromethyl Group's Profound Influence on Aromatic Reactivity

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of organic molecules.[1][2] However, its introduction onto a benzene ring dramatically alters the landscape of aromatic reactivity. This guide provides a comprehensive exploration of electrophilic aromatic substitution (EAS) on trifluoromethyl-containing benzenes, delving into the electronic underpinnings of the group's directing effects and offering practical insights for researchers in drug development and synthetic chemistry.

The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry.[3] This is a consequence of the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms. This potent electron withdrawal has two major consequences for electrophilic aromatic substitution:

-

Deactivation of the Aromatic Ring: The CF₃ group removes electron density from the π-system of the benzene ring.[4][5] This makes the ring less nucleophilic and therefore less reactive towards electrophiles. As a result, trifluoromethyl-containing benzenes undergo electrophilic aromatic substitution reactions much more slowly than benzene itself; for instance, the nitration of (trifluoromethyl)benzene is approximately 40,000 times slower than the nitration of benzene.[6]

-

Meta-Direction: The CF₃ group directs incoming electrophiles to the meta position.[7][8] This regioselectivity is a direct consequence of the destabilization of the intermediates formed during ortho and para attack.

Mechanistic Rationale: The Energetics of Regioselectivity

To understand the meta-directing effect of the trifluoromethyl group, we must examine the stability of the carbocation intermediates (arenium ions or sigma complexes) formed during electrophilic attack at the ortho, para, and meta positions.

During an electrophilic aromatic substitution reaction, the electrophile adds to the benzene ring, forming a resonance-stabilized carbocation. In the case of trifluoromethylbenzene, the stability of this intermediate is significantly influenced by the position of the attack relative to the CF₃ group.

As illustrated in the diagram below, when the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing trifluoromethyl group.[1] This is a highly unfavorable arrangement, as the adjacent CF₃ group intensely destabilizes the positive charge through its powerful inductive effect.[9]

In contrast, when the electrophile attacks at the meta position, the positive charge in the resulting resonance structures is never located on the carbon atom bearing the trifluoromethyl group.[1] While the CF₃ group still deactivates the ring overall, the meta intermediate avoids the severe destabilization seen in the ortho and para pathways. Consequently, the activation energy for meta attack is lower than that for ortho or para attack, leading to the meta-substituted product being the major isomer formed.[1]

Halogenation

The halogenation of trifluoromethyl-containing benzenes, such as bromination and chlorination, also requires forcing conditions due to the deactivated nature of the ring. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃), is necessary to polarize the halogen molecule and generate a sufficiently strong electrophile. [10]The reaction proceeds with strong preference for the meta position.

Experimental Protocol: Bromination of Trifluoromethylbenzene

This protocol provides a general method for the bromination of trifluoromethylbenzene.

Materials:

-

Trifluoromethylbenzene

-

Bromine (Br₂)

-

Iron powder or Iron(III) bromide (FeBr₃)

-

Carbon tetrachloride (CCl₄) or another inert solvent

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-